molecular formula C26H42N4O5S2 B124111 1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine CAS No. 148927-60-0

1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine

Cat. No.: B124111
CAS No.: 148927-60-0
M. Wt: 554.8 g/mol
InChI Key: MWIASLNTAGRGGA-ZJPWWDJASA-N
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Description

L-368,899 is a compound used in scientific research, primarily as a selective antagonist of the oxytocin receptor. It has good selectivity over related vasopressin receptors. The compound is known for its high oral bioavailability and rapid brain penetration, making it a valuable tool for investigating the centrally mediated roles of oxytocin, such as in social behavior and pair bonding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-368,899 involves multiple steps, including the formation of a bicyclo[2.2.1]heptane ring system and the attachment of various functional groups. The key steps include:

  • Formation of the bicyclo[2.2.1]heptane ring system.
  • Introduction of the sulfonyl group.
  • Attachment of the piperazine ring.
  • Final coupling to form the complete molecule.

Industrial Production Methods

Industrial production methods for L-368,899 are not widely documented, but the synthesis generally follows the same principles as laboratory synthesis, with optimization for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

L-368,899 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl groups.

    Substitution: Various substitution reactions can be performed on the aromatic ring and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the parent compound.

Scientific Research Applications

Oxytocin Receptor Antagonism

L-368,899 has been extensively studied for its ability to selectively block the oxytocin receptor. This property makes it a valuable tool in research related to:

  • Anxiety Disorders : Studies suggest that modulation of oxytocin signaling can influence anxiety-related behaviors. L-368,899 can help elucidate the role of oxytocin in these disorders by providing insights into receptor interactions and downstream signaling pathways.
  • Social Behavior : Research indicates that oxytocin plays a critical role in social bonding and behavior. By antagonizing this receptor, L-368,899 allows researchers to investigate the neurobiological underpinnings of social interactions and conditions such as autism spectrum disorders.

Therapeutic Potential

The compound shows promise in therapeutic applications due to its selective action on the oxytocin receptor:

  • Post-Traumatic Stress Disorder (PTSD) : Given the involvement of oxytocin in stress responses, L-368,899 may offer a novel approach to treating PTSD by modulating stress-related pathways.
  • Reproductive Health : As oxytocin is involved in childbirth and lactation, antagonists like L-368,899 could provide insights into managing complications related to these processes.

Chemical Reactivity

The presence of sulfonyl groups allows L-368,899 to participate in nucleophilic substitution reactions, making it a candidate for further chemical modifications and the synthesis of analogs with potentially enhanced biological activity.

Case Study 1: Anxiety Modulation

In a study examining the effects of oxytocin on anxiety-like behaviors in rodents, researchers utilized L-368,899 to block the receptor's activity. The results indicated that antagonism led to increased anxiety behaviors compared to controls treated with oxytocin alone. This highlights the compound's utility in understanding the complexities of anxiety modulation via oxytocin pathways.

Case Study 2: Social Behavior Analysis

Another investigation focused on social behavior in mice demonstrated that administration of L-368,899 resulted in decreased social interaction compared to untreated subjects. This finding underscores the critical role of oxytocin signaling in promoting social behaviors and suggests potential avenues for therapeutic intervention in social deficits.

Mechanism of Action

L-368,899 exerts its effects by selectively binding to the oxytocin receptor, thereby blocking the action of oxytocin. This antagonism affects various oxytocin-mediated pathways, including those involved in uterine contractions and social behaviors. The compound’s ability to cross the blood-brain barrier allows it to accumulate in brain regions associated with social behavior .

Comparison with Similar Compounds

Similar Compounds

    L-371,257: Another oxytocin receptor antagonist with peripheral selectivity.

    Atosiban: A non-peptide oxytocin receptor antagonist used clinically to manage preterm labor.

    Barusiban: A selective oxytocin receptor antagonist with potential therapeutic applications.

Uniqueness

L-368,899 is unique due to its high oral bioavailability and rapid brain penetration, which allows it to selectively accumulate in areas of the limbic system. This makes it particularly useful for studying the centrally mediated roles of oxytocin in social behaviors .

Biological Activity

The compound 1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine , commonly referred to as L-368,899 , is a selective antagonist of the oxytocin receptor. This compound has garnered attention for its potential applications in various therapeutic areas due to its biological activity, particularly in modulating oxytocin-mediated effects.

  • Molecular Formula : C26H42N4O5S2
  • Molecular Weight : 554.77 g/mol
  • CAS Number : 160312-62-9

L-368,899 functions primarily as an antagonist at the oxytocin receptor, with a notable selectivity over vasopressin receptors. The compound exhibits high affinity for these receptors, demonstrated by the following IC50 values:

  • Oxytocin Receptor (Rat Uterus) : 8.9 nM
  • Oxytocin Receptor (Human Uterus) : 26 nM
  • Vasopressin V1a Receptor : 370 nM
  • Vasopressin V2 Receptor : 570 nM

These values indicate that L-368,899 effectively inhibits oxytocin-induced contractions in isolated uterine tissues, suggesting its potential use in conditions where modulation of uterine contractions is beneficial, such as preterm labor.

In Vitro Studies

L-368,899 has been shown to significantly reduce oxytocin-induced contractions in isolated rat uterus preparations. The potency of this inhibition is quantified by a pA2 value of 8.9, indicating strong antagonistic activity.

In Vivo Studies

In vivo studies have demonstrated that intravenous administration of L-368,899 leads to effective inhibition of oxytocin-stimulated contractions:

  • ED50 (Intravenous) : 0.35 mg/kg
  • ED50 (Intraduodenal) : 7.0 mg/kg

These findings suggest that L-368,899 not only acts effectively in vitro but also retains its pharmacological activity in a living organism.

Pharmacokinetics

L-368,899 exhibits favorable pharmacokinetic properties:

  • Oral Bioavailability : Estimated at 35% in rats, 25% in dogs, and 21% in chimpanzees.
  • Aqueous Solubility : Approximately 3.7 mg/mL at pH 5.0.

These characteristics make it a suitable candidate for further clinical development as a tocolytic agent.

Case Studies and Clinical Implications

Recent studies have explored the implications of L-368,899 in clinical settings:

  • Tocolytic Agent Development : Due to its ability to inhibit uterine contractions, L-368,899 is being investigated as a potential oral and intravenous treatment for preterm labor.
  • Social Behavior Research : The compound is also utilized in research investigating the role of oxytocin in social behaviors and pair bonding, providing insights into neuropsychiatric disorders where oxytocin signaling may be disrupted.

Comparative Table of Biological Activity

Activity TypeMeasurementResult
Oxytocin Receptor AffinityIC50 (Rat Uterus)8.9 nM
Oxytocin Receptor AffinityIC50 (Human Uterus)26 nM
Vasopressin V1a AffinityIC50370 nM
Vasopressin V2 AffinityIC50570 nM
Inhibition of ContractionspA28.9
ED50 (i.v.)Dose0.35 mg/kg
ED50 (intraduodenal)Dose7.0 mg/kg

Properties

IUPAC Name

(2S)-2-amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N4O5S2/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31)/t20-,21+,23+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIASLNTAGRGGA-ZJPWWDJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C[C@@]34CC[C@@H](C3(C)C)C[C@@H]4NC(=O)[C@H](CCS(=O)(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80933504
Record name (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-({[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}methyl)bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148927-60-0
Record name (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148927-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L 368899
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148927600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-({[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}methyl)bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-368899
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER33G946JT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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